molecular formula C14H29NO B14610691 N-Ethyl-N-methylundecanamide CAS No. 59690-08-3

N-Ethyl-N-methylundecanamide

Katalognummer: B14610691
CAS-Nummer: 59690-08-3
Molekulargewicht: 227.39 g/mol
InChI-Schlüssel: ROBFARKICBBYIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-methylundecanamide: is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of an undecanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylundecanamide typically involves the reaction of undecanoyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-N-methylundecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Primary amines or alcohols.

    Substitution: N-alkylated amides or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Ethyl-N-methylundecanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as a modulator of certain biological pathways, offering possibilities for the treatment of various diseases.

Industry: this compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for use in lubricants, coatings, and personal care products.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-methylundecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylundecanamide: Similar structure but with two methyl groups attached to the nitrogen atom.

    N-Ethyl-N-propylundecanamide: Similar structure but with an ethyl and a propyl group attached to the nitrogen atom.

Uniqueness: N-Ethyl-N-methylundecanamide is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

59690-08-3

Molekularformel

C14H29NO

Molekulargewicht

227.39 g/mol

IUPAC-Name

N-ethyl-N-methylundecanamide

InChI

InChI=1S/C14H29NO/c1-4-6-7-8-9-10-11-12-13-14(16)15(3)5-2/h4-13H2,1-3H3

InChI-Schlüssel

ROBFARKICBBYIB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(=O)N(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.